1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-11(13)12-7-8-14-10-6-4-3-5-9(10)12/h2-6H,1,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWFOBLSDLFCLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCOC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1156925-29-9 | |
| Record name | 1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Method Overview
This classical approach involves a multistep process:
- Formation of benzoxazine ring via condensation of 2-aminophenol with formaldehyde.
- Subsequent reaction with β-keto compounds (such as acetoacetate derivatives) to introduce the enone functionality.
Key Reaction Steps:
Details:
- The initial condensation typically occurs at elevated temperatures (~120°C) in inert solvents like toluene or xylene.
- The reaction mixture is often purified by recrystallization or chromatography.
- Yields vary but can reach up to 70% with optimized conditions.
Preparation via N-Alkylation and Cyclization of Halobutyrylamino Intermediates
Method Overview
This approach, detailed in US Patent US5420126A, involves:
- N-alkylation or N-acylation of benzoxazine precursors.
- Cyclization to form the fused heterocycle with subsequent oxidation to introduce the enone.
Reaction Scheme:
Halobutyrylamino derivative → Cyclization → Oxidation → Final compound
Key Conditions:
Yield & Purification:
- Purification typically involves extraction, washing, and recrystallization.
- Yields depend on reaction optimization but generally range from 50-80%.
Solventless Extrusion Method for Benzoxazine Monomers
Method Overview
A more recent technique involves:
- Preparing benzoxazine monomers via melt polycondensation in an extruder.
- This method is solventless, environmentally friendly, and suitable for scale-up.
Process Details:
Advantages:
- Eliminates solvent use.
- Suitable for large-scale production.
- Yields of benzoxazine monomers can reach 90%.
Reduction of Benzoxazinones and Subsequent Oxidation
Method Overview
This involves:
- Synthesis of benzoxazinones via reduction of nitro ethers or nitro compounds.
- Followed by oxidation to form the desired benzoxazinone derivatives, which can be further functionalized to enone compounds.
Key Steps:
| Step | Reagents & Conditions | Notes | References |
|---|---|---|---|
| Nitro ether reduction | Fe/AcOH or Zn/NH4Cl | Moderate yields | |
| Oxidation | Hydrogen peroxide, peracids | Converts to benzoxazinone |
Application:
- Suitable for synthesizing various benzoxazine derivatives with functional groups amenable to further modifications.
Data Table Summarizing Preparation Methods
| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Condensation of 2-aminophenol with formaldehyde | 2-Aminophenol, formaldehyde | Reflux (~120°C), inert solvents | Well-established, high yields | Multistep, purification needed |
| N-Alkylation and Cyclization | Halogenated intermediates, organic solvents | Room temperature to reflux | Versatile, good for functionalization | Requires multiple steps |
| Solventless Extrusion | Phenols, formaldehyde, amines | 75-100°C, continuous extrusion | Environmentally friendly, scalable | Equipment-dependent |
| Reduction & Oxidation of Benzoxazinones | Nitro compounds, oxidants | Mild to moderate conditions | Allows diverse derivatives | Multi-step, moderate yields |
Research Findings & Notes
- The patent US5420126A emphasizes the importance of controlled reduction and oxidation steps, particularly utilizing borane and Swern oxidation, to achieve high purity of benzoxazine derivatives.
- The solventless extrusion process described in US Patent US5543516A offers a modern, scalable approach that minimizes environmental impact and streamlines production.
- The classical condensation route remains the most accessible for laboratory synthesis, with yields heavily dependent on reaction conditions and purification techniques.
- The reduction of nitro ethers to benzoxazinones, followed by oxidation, provides an alternative route for derivatives with specific substitution patterns.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
Major products formed from these reactions include oxo derivatives, dihydro derivatives, and substituted benzoxazines .
Scientific Research Applications
1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one involves its interaction with molecular targets such as potassium channels and cyclooxygenase enzymes. The compound’s antihypertensive effect is associated with cell membrane hyperpolarization and its affinity towards potassium channels .
Comparison with Similar Compounds
1-[6-(5-(2-Methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,3-dihydro-1,4-benzoxazin-4-yl]prop-2-en-1-one
- Structure: Features a pyrrolopyrimidine substituent at the 6-position and a propenone group.
- Activity : Acts as a JAK1 inhibitor with an IC50 of 10,000 nM, indicating moderate potency .
- Comparison: The target compound lacks the pyrrolopyrimidine moiety, suggesting that its activity (if any) may depend on alternative substituents or interactions facilitated by the propenone group.
1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone
- Structure: Contains a bromo group at the 6-position and a dichloroethanone substituent.
- Activity : Used as a herbicide safener, protecting crops from herbicide toxicity .
- The target compound’s propenone group may offer similar reactivity but with different steric and electronic effects.
1-(3,4-Dihydro-2H-1,4-benzoxazin-4-yl)-2-(piperazin-1-yl)ethan-1-one Dihydrochloride
- Structure: Includes a piperazinyl-ethanone group and is formulated as a dihydrochloride salt.
- Properties : The piperazine moiety improves water solubility, advantageous for drug formulation .
- Comparison: Unlike the neutral propenone group, the charged piperazine in this analog highlights the impact of substituents on pharmacokinetics.
1-(8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one
- Structure : Substituted with fluorine (8-position) and methyl (2-position) groups.
- Properties : Fluorine enhances metabolic stability and bioavailability .
- Comparison: The absence of fluorine in the target compound may reduce its stability but could be counterbalanced by the propenone’s conjugation effects.
Physicochemical and Reactivity Insights
- Propenone vs. Dichloroethanone: The α,β-unsaturated ketone in the target compound enables Michael addition reactions, useful for covalent inhibition. In contrast, the dichloroethanone group in ’s compound is more electronegative, favoring nucleophilic interactions .
- Halogen Effects : Bromo and fluoro substituents () improve binding affinity and metabolic resistance, whereas the target compound’s lack of halogens may limit these effects.
Challenges and Opportunities
- Activity Gaps : The high IC50 of the JAK1 inhibitor analog (10,000 nM) suggests room for optimization in potency .
- Agricultural vs. Pharmaceutical Use : While some analogs are agrochemicals (e.g., herbicide safeners), others target human diseases, demonstrating the scaffold’s versatility .
- Synthetic Accessibility : Crystallographic data (e.g., R factor = 0.038 in ) confirm precise structural determination, aiding in structure-activity relationship (SAR) studies .
Biological Activity
1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one is a compound belonging to the benzoxazine family, which has garnered attention due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula for this compound is C11H11NO2. The structure includes a benzoxazine ring fused with a prop-2-en-1-one moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H11NO2 |
| Molecular Weight | 189.21 g/mol |
| SMILES | C=CC(=O)N1CCOC2=CC=CC=C21 |
| InChI | InChI=1S/C11H11NO2/c1-2... |
Anticancer Activity
Research indicates that compounds within the benzoxazine class exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that related compounds effectively inhibited human cancer cell lines, suggesting potential for further development in cancer therapeutics .
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Benzoxazine derivatives have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity has been linked to their ability to modulate signaling pathways involved in inflammation .
Antimicrobial Properties
The antimicrobial activity of benzoxazine derivatives has also been documented. These compounds have shown effectiveness against a range of pathogens, including bacteria and fungi. For example, studies have reported that certain derivatives can inhibit the growth of Staphylococcus aureus and Candida albicans at low concentrations .
Neuroprotective Effects
Neurodegenerative diseases such as Alzheimer's and Parkinson's disease are associated with oxidative stress and neuroinflammation. Some benzoxazine derivatives have exhibited neuroprotective effects in vitro and in vivo by reducing oxidative damage and inflammation in neuronal cells. This suggests their potential use as therapeutic agents for neurodegenerative conditions .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds may inhibit specific enzymes involved in disease pathways (e.g., proteases).
- Modulation of Signaling Pathways : They can affect key signaling pathways such as NF-kB and MAPK, leading to reduced inflammation and cell proliferation.
- Induction of Apoptosis : By activating apoptotic pathways in cancer cells, these compounds can promote cell death.
Case Studies
Several studies have highlighted the biological activities of benzoxazine derivatives:
- Anticancer Study : A study evaluated the cytotoxic effects of various benzoxazine derivatives on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability with IC50 values below 20 µM for some derivatives .
- Anti-inflammatory Research : Another study assessed the anti-inflammatory effects using an animal model of arthritis. Treatment with a benzoxazine derivative significantly decreased paw swelling and inflammatory markers compared to control groups .
- Neuroprotection : In a model of neuroinflammation induced by lipopolysaccharide (LPS), a benzoxazine derivative reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) and protected neuronal cells from apoptosis .
Q & A
Advanced Research Question
- Herbicide Safener Activity : Test against herbicide-induced phytotoxicity in crops (e.g., maize) using dose-response assays .
- Neuroprotective Effects : Conduct in vitro models (e.g., ketamine-induced cognitive deficits in neuronal cells) with IC₅₀ calculations .
- Mechanistic Studies : Use molecular docking to predict interactions with target receptors (e.g., GABAₐ or NMDA receptors) .
How should researchers address contradictions in reported biological activities of structurally similar benzoxazine derivatives?
Advanced Research Question
Discrepancies often arise from substituent effects or assay variability . Strategies include:
Structural-Activity Relationship (SAR) Analysis : Compare substituents (e.g., bromo vs. methoxy groups) to identify key functional groups influencing activity .
Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to minimize variability .
Meta-Analysis : Pool data from multiple studies to identify trends (e.g., enhanced herbicidal activity with electron-withdrawing substituents) .
What computational tools are effective for modeling the electronic properties of this compound?
Advanced Research Question
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
